Cas no 1897210-74-0 (1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid)

1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1897210-74-0
- 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid
- EN300-1790663
- Cyclopentanecarboxylic acid, 1-(1-methyl-1H-indol-5-yl)-
-
- Inchi: 1S/C15H17NO2/c1-16-9-6-11-10-12(4-5-13(11)16)15(14(17)18)7-2-3-8-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,17,18)
- InChI Key: HOJBGLARTPFVDV-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC3=C(C=CN3C)C=2)CCCC1)=O
Computed Properties
- Exact Mass: 243.125928785g/mol
- Monoisotopic Mass: 243.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Predicted)
- Boiling Point: 452.9±28.0 °C(Predicted)
- pka: 5.01±0.20(Predicted)
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790663-1.0g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 1g |
$914.0 | 2023-05-23 | ||
Enamine | EN300-1790663-0.25g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1790663-0.1g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1790663-2.5g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1790663-0.5g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1790663-5.0g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 5g |
$2650.0 | 2023-05-23 | ||
Enamine | EN300-1790663-10g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1790663-5g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1790663-0.05g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1790663-10.0g |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid |
1897210-74-0 | 10g |
$3929.0 | 2023-05-23 |
1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid Related Literature
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Li-Ming Du,Yu-Hua Guo,Yan-Fang Qin,Jun-Wen Wang,Hao Wu Anal. Methods, 2013,5, 173-179
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid
1-(1-Methyl-1H-indol-5-yl)cyclopentane-1-carboxylic Acid (CAS No. 1897210-74-0): A Comprehensive Overview
1-(1-Methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid (CAS No. 1897210-74-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This article provides a detailed overview of the chemical properties, biological activities, and recent research advancements associated with this compound.
The molecular structure of 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid consists of a cyclopentane ring fused to an indole moiety, with a carboxylic acid group attached to the cyclopentane ring. The presence of the indole ring, a common motif in many biologically active molecules, suggests that this compound may exhibit significant pharmacological properties. The methyl substitution on the indole ring further modulates its electronic and steric properties, potentially influencing its biological activity.
Recent studies have explored the potential therapeutic applications of 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid. One notable area of research is its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. These findings suggest that 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid has also shown promise in neuroprotective studies. Research conducted on animal models has indicated that this compound can reduce oxidative stress and neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action appears to involve the modulation of intracellular signaling pathways associated with neuroinflammation and apoptosis.
The pharmacokinetic properties of 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid have been investigated to assess its suitability for drug development. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further preclinical and clinical evaluation. However, more extensive studies are needed to fully understand its metabolism, distribution, and potential side effects.
The synthesis of 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid has been optimized using various synthetic routes. One common approach involves the coupling of 5-bromomethylindole with cyclopentanecarboxylic acid followed by methylation to introduce the methyl group on the indole ring. This synthetic strategy allows for efficient production of the compound in high yields, facilitating its availability for research purposes.
In conclusion, 1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid (CAS No. 1897210-74-0) is a promising compound with diverse biological activities, including anti-inflammatory and neuroprotective effects. Ongoing research continues to explore its potential therapeutic applications and optimize its pharmacological properties for drug development. As new findings emerge, this compound may play a significant role in advancing our understanding and treatment of various diseases.
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